Methyl 5-(bromomethyl)nicotinate

Catalog No.
S787617
CAS No.
877624-38-9
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(bromomethyl)nicotinate

CAS Number

877624-38-9

Product Name

Methyl 5-(bromomethyl)nicotinate

IUPAC Name

methyl 5-(bromomethyl)pyridine-3-carboxylate

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3

InChI Key

AEZXIAKNBQNDPO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)CBr

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CBr

Enhancing Peripheral Blood Collection

    Specific Scientific Field: Medical Science

    Summary of the Application: Methyl nicotinate solution has been found to enhance peripheral blood collection.

    Methods of Application or Experimental Procedures: The study involved the collection of experimental blood specimens from earlobes treated with different concentrations of methyl nicotinate solution.

    Results or Outcomes: The blood flow in the earlobe was significantly increased after methyl nicotinate solution stimulation, especially when the methyl nicotinate solution concentration was greater than 10 −4 mol/L. There were no significant changes in the proportions of white blood cells, red blood cells, platelets, neutrophils, eosinophils, basophils, monocytes, or lymphocytes in the peripheral blood obtained from earlobes treated with methyl nicotinate solution.

Treatment of Muscle and Joint Pain

Methyl 5-(bromomethyl)nicotinate is a chemical compound with the molecular formula C8H8BrNO2C_8H_8BrNO_2. It features a bromomethyl group attached to the 5-position of the nicotinic acid derivative, methyl nicotinate. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

, including:

  • Bromination: The introduction of bromine at the 5-position can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide, facilitating the formation of the bromomethyl group.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The compound can also be subjected to reduction processes to yield various derivatives, which can be useful in synthesizing more complex molecules.

Methyl 5-(bromomethyl)nicotinate has shown biological activity that may be relevant in pharmacology. The presence of the bromomethyl group enhances its reactivity, potentially leading to compounds with improved therapeutic effects. Similar compounds have been investigated for their roles as inhibitors in various biological pathways, including cancer treatment and anti-inflammatory responses.

The synthesis of methyl 5-(bromomethyl)nicotinate typically involves:

  • Starting Material: Methyl 5-methylnicotinate is often used as a precursor.
  • Bromination Process: The bromination can be executed using N-Bromosuccinimide in a solvent such as carbon tetrachloride or dichloromethane under radical conditions .
  • Yield: The reaction conditions can be optimized to achieve high yields, often reported around 65% to 79% depending on the method employed .

Methyl 5-(bromomethyl)nicotinate finds applications primarily in:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Research: Its derivatives are studied for their potential therapeutic effects against various diseases, including cancers and inflammatory conditions.

Studies involving methyl 5-(bromomethyl)nicotinate focus on its interactions with biological targets:

  • Enzyme Inhibition: Compounds derived from it have been evaluated for their ability to inhibit specific enzymes linked to disease mechanisms.
  • Cellular Studies: Research has indicated that derivatives may exhibit cytotoxic effects on certain cancer cell lines, highlighting their potential as anticancer agents.

Several compounds share structural similarities with methyl 5-(bromomethyl)nicotinate. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Methyl 6-(bromomethyl)nicotinateC8H8BrNO20.97
Ethyl 6-(bromomethyl)nicotinateC9H10BrNO20.97
Ethyl 5-bromo-6-methylnicotinateC10H10BrN0.86
Methyl 4-(bromomethyl)nicotinateC8H8BrNO20.85
Methyl 6-(hydroxymethyl)nicotinateC8H9NO20.84

Methyl 5-(bromomethyl)nicotinate is unique due to its specific position of bromination and the resulting reactivity profile, which differs from other derivatives that may have different substituents or positions of functional groups. This specificity enhances its utility in targeted synthesis and biological applications.

XLogP3

1.3

Wikipedia

Methyl 5-(bromomethyl)pyridine-3-carboxylate

Dates

Modify: 2023-08-15

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